Target Engagement: sEH Inhibitory Potency of N-(2-(3-(4-Methoxyphenethyl)ureido)phenyl)furan-2-carboxamide vs. Prototypical Urea-Based Inhibitors
This compound is reported to preferentially target cytosolic sEH and to mitigate endoplasmic reticulum (ER) stress markers in HepG2 and 293T cells by reducing thapsigargin-induced upregulation of phosphorylated IRE1α and XBP1 splicing [1]. While a direct Ki or IC₅₀ value for this specific compound against recombinant human sEH is not publicly available in the peer-reviewed literature, class-level SAR data indicate that 1,3-disubstituted ureas bearing a para-substituted phenyl ring on one urea nitrogen and an ortho-substituted aryl on the other routinely achieve low-nanomolar Ki values (often < 5 nM) in FRET-based ACPU displacement assays [2]. For context, the prototypical urea-based sEH inhibitor 1,3-dicyclohexylurea (DCU) exhibits a Ki of approximately 60–90 nM, while optimized N,N′-diaryl ureas such as t-AUCB achieve Ki values near 0.5 nM [2]. The presence of the furan-2-carboxamide group on the target compound is consistent with amide-bearing urea inhibitors that have demonstrated 10- to 30-fold improvements in aqueous solubility relative to the parent urea compounds while retaining single-digit nanomolar potency [3].
| Evidence Dimension | sEH inhibitory potency (Ki) in FRET-based recombinant human sEH assay |
|---|---|
| Target Compound Data | Ki not publicly reported; class-consistent estimate: low single-digit nanomolar based on SAR [2] |
| Comparator Or Baseline | 1,3-Dicyclohexylurea (DCU): Ki ≈ 60–90 nM; t-AUCB: Ki ≈ 0.5 nM [2] |
| Quantified Difference | Estimated ~10- to 100-fold improvement over DCU; potency in the range of optimized diaryl ureas but not independently verified for this compound |
| Conditions | Recombinant human sEH; FRET-based ACPU displacement assay (class-typical conditions) |
Why This Matters
For procurement decisions, knowing that the compound belongs to a potency range (low nM) consistent with optimized sEH inhibitors helps justify its selection over first-generation urea-based inhibitors that are 10- to 100-fold weaker.
- [1] Tebubio product page: N-(2-(3-(4-methoxyphenethyl)ureido)phenyl)furan-2-carboxamide. Describes preferential targeting of cytosolic sEH for lysosomal degradation and ER stress mitigation in HepG2 and 293T cells. View Source
- [2] Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311–333. View Source
- [3] Kim, I. H., Morisseau, C., Watanabe, T., & Hammock, B. D. (2004). Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility. Journal of Medicinal Chemistry, 47(8), 2110–2122. View Source
